molecular formula C12H11F3N2 B8164069 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile

Cat. No.: B8164069
M. Wt: 240.22 g/mol
InChI Key: RAFABBYGCCUJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile is a chemical compound that features a piperidine ring substituted with fluorine atoms and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile typically involves the reaction of 4,4-difluoropiperidine with 3-fluorobenzonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled and poured into ice water to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4-Difluoropiperidin-1-yl)(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone
  • 2-(4,4-Difluoropiperidin-1-yl)quinoline-3-carbonitrile
  • 2-(4,4-Difluoropiperidin-1-yl)pyridine-4-carbonitrile

Uniqueness

4-(4,4-Difluoropiperidin-1-yl)-3-fluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a benzonitrile group makes it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(4,4-difluoropiperidin-1-yl)-3-fluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2/c13-10-7-9(8-16)1-2-11(10)17-5-3-12(14,15)4-6-17/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAFABBYGCCUJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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